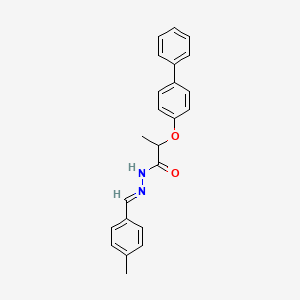![molecular formula C21H22N4O2 B11992579 5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11992579.png)
5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE is a complex organic compound with a molecular formula of C26H24N4O2 . This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE typically involves the condensation of 5-(4-ethoxyphenyl)-4-methyl-2H-pyrazole-3-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,1’-BI-PH)-4-YL-N’-(1-(4-ETHOXY-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 3-(1,1’-BI-PH)-4-YL-N’-(1-(2,4-DI-CL-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 3-(1,1’-BI-PH)-4-YL-N’-(2-ME-3-PH-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE is unique due to its specific structural features, such as the presence of the ethoxy and methyl groups on the pyrazole ring. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C21H22N4O2 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-4-methyl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-4-27-18-12-10-17(11-13-18)19-14(2)20(24-23-19)21(26)25-22-15(3)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-15+ |
InChI-Schlüssel |
NTXOFHDHHLIAPH-PXLXIMEGSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C(\C)/C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11992506.png)
![N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide](/img/structure/B11992514.png)

![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992534.png)
![4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B11992542.png)

![2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11992555.png)


![4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B11992569.png)

